![molecular formula C17H26N2O3S B2612499 N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenylethanesulfonamide CAS No. 2380087-80-7](/img/structure/B2612499.png)
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenylethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenylethanesulfonamide, commonly known as M-4 sulfonamide, is a chemical compound that has gained significant attention in the field of medicinal chemistry. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
作用机制
The exact mechanism of action of M-4 sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. Specifically, M-4 sulfonamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition leads to the prevention of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
M-4 sulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, M-4 sulfonamide has been found to have antioxidant activity, which may help to protect cells from oxidative damage. Furthermore, M-4 sulfonamide has been shown to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
实验室实验的优点和局限性
One of the major advantages of using M-4 sulfonamide in lab experiments is its ability to selectively inhibit the activity of matrix metalloproteinases. This makes it a valuable tool for studying the role of these enzymes in cancer cell growth and invasion. However, one of the limitations of using M-4 sulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are a number of future directions for research on M-4 sulfonamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the investigation of the potential therapeutic applications of M-4 sulfonamide in the treatment of diabetes and other metabolic disorders. Finally, further research is needed to fully understand the mechanism of action of M-4 sulfonamide and to identify any potential side effects associated with its use.
Conclusion:
In conclusion, M-4 sulfonamide is a promising compound that has shown potential in a number of scientific research applications. Its ability to selectively inhibit the activity of matrix metalloproteinases makes it a valuable tool for studying the role of these enzymes in cancer cell growth and invasion. While there are still many questions to be answered about the compound, its potential therapeutic applications make it an exciting area of research for the future.
合成方法
M-4 sulfonamide can be synthesized by various methods, including the reaction of 1-bromo-4-morpholinylcyclobutane with 2-phenylethanesulfonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 1-morpholin-4-ylcyclobutanone with 2-phenylethanesulfonyl chloride in the presence of a base, such as sodium hydride. Both methods result in the formation of M-4 sulfonamide, which can be purified using column chromatography.
科学研究应用
M-4 sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, M-4 sulfonamide has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
属性
IUPAC Name |
N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c20-23(21,14-7-16-5-2-1-3-6-16)18-15-17(8-4-9-17)19-10-12-22-13-11-19/h1-3,5-6,18H,4,7-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZRYQSAAZAMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

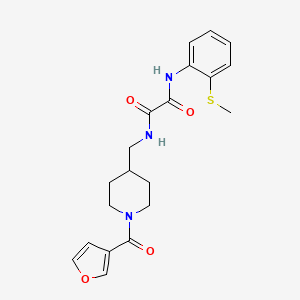
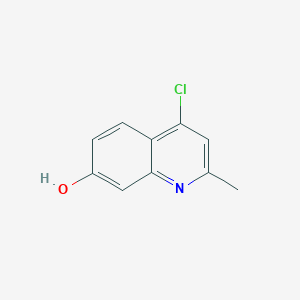
![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2612419.png)
![(4Z)-4-[(3-Bromophenyl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B2612420.png)
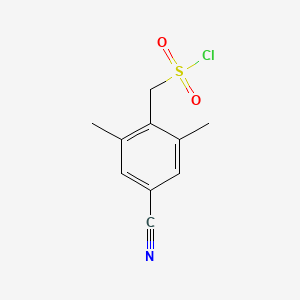
![1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2612427.png)
![Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B2612428.png)


![[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate](/img/no-structure.png)
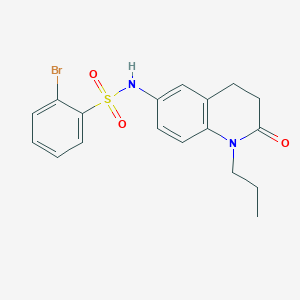
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate](/img/structure/B2612434.png)
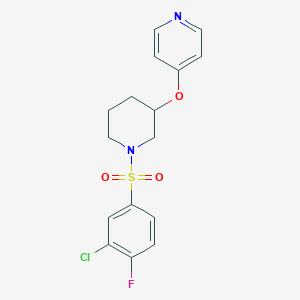
![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline](/img/structure/B2612439.png)